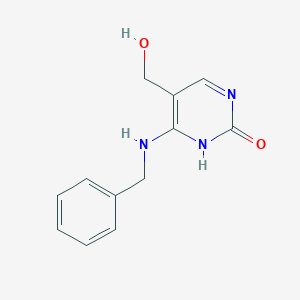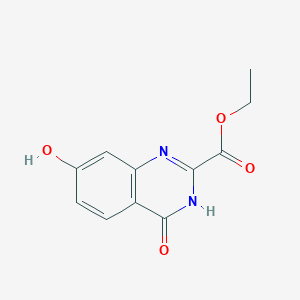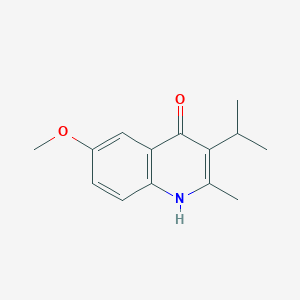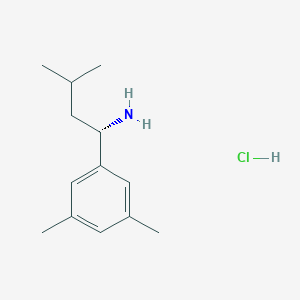
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, featuring an amino group and a carboxylic acid group attached to a propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Nitration: 4-Methylnaphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, forming 4-methyl-1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methyl-1-aminonaphthalene.
Alkylation: The amino group is alkylated with acrylonitrile in the presence of a base like sodium ethoxide to form 3-(4-methylnaphthalen-1-yl)propionitrile.
Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid using an acid or base, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Additionally, continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 3-Nitro-3-(4-methylnaphthalen-1-yl)propanoic acid.
Reduction: 3-Amino-3-(4-methylnaphthalen-1-yl)propanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(naphthalen-1-yl)propanoic acid: Lacks the methyl group on the naphthalene ring.
3-Amino-3-(4-chloronaphthalen-1-yl)propanoic acid: Contains a chlorine atom instead of a methyl group.
3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic acid: Features a methoxy group instead of a methyl group.
Uniqueness
3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid is unique due to the presence of the methyl group on the naphthalene ring, which can influence its chemical reactivity and interactions with other molecules
Propiedades
Número CAS |
773125-33-0 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
3-amino-3-(4-methylnaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-9-6-7-12(13(15)8-14(16)17)11-5-3-2-4-10(9)11/h2-7,13H,8,15H2,1H3,(H,16,17) |
Clave InChI |
GYBKJAOPTAJRMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



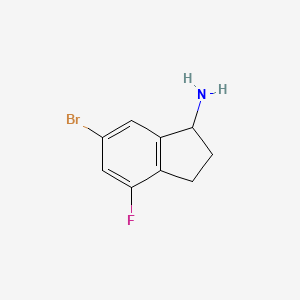
![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)

